Physicochemical properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Physicochemical properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular properties is paramount. It is the foundation upon which rational design, formulation development, and toxicological assessment are built. This guide provides a comprehensive technical overview of 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, valued for its conformational flexibility and ability to engage with biological targets. The specific functionalization of this core—a carboxylic acid, a phenolic hydroxyl, and a methoxy ether—imparts a unique combination of acidic, lipophilic, and hydrogen-bonding characteristics that dictate its behavior in both chemical and biological systems.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide not only the "what" but the "why"—the causality behind experimental choices and the logic that underpins the generation of reliable physicochemical data. The protocols described herein are designed as self-validating systems, ensuring the integrity and trustworthiness of the results.
Compound Identification and Structure
Accurate identification is the cornerstone of any chemical analysis. The structural features of this molecule are key to understanding its properties. It possesses two ionizable protons—one on the carboxylic acid and one on the phenolic hydroxyl group—making its charge state highly dependent on pH.
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IUPAC Name: 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
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CAS Number: 400749-59-9[1]
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Molecular Formula: C₁₄H₁₂O₄
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Molecular Weight: 244.24 g/mol
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Chemical Structure: (A representative image would be placed here)
Summary of Physicochemical Properties
The following table summarizes the key physicochemical parameters for 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. It is critical to note that due to the compound's specific substitution pattern, extensive experimental data is not widely published. Therefore, this table combines available data for close structural analogs with high-quality predicted values to provide a robust preliminary profile.
| Property | Value (Predicted/Estimated) | Method/Source | Significance in Drug Development |
| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Estimated based on benzoic acid derivatives.[2][3] | Determines charge state and solubility at physiological pH. |
| pKa₂ (Phenolic OH) | ~9.5 - 10.5 | Estimated based on phenol derivatives. | Influences hydrogen bonding and solubility at higher pH. |
| logP (Octanol/Water) | 3.0 - 3.5 | Predicted (e.g., XLogP3). Based on data for 4'-Methoxy-biphenyl-3-carboxylic acid (XLogP3 = 3.0).[4] | Key indicator of lipophilicity, impacting membrane permeability and metabolism. |
| Aqueous Solubility | Poorly soluble | Inferred from high logP value. | Affects dissolution rate, bioavailability, and formulation strategies. |
| Melting Point (Tm) | Data Not Available | To be determined by DSC. | Important for solid-state characterization, stability, and formulation processing. |
| Decomposition Temp. (Td) | Data Not Available | To be determined by TGA. | Defines the upper limit of thermal stability for processing and storage. |
Ionization Behavior: pKa Determination
The pKa, or acid dissociation constant, is arguably the most critical physicochemical property for any ionizable compound. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. This molecule is diprotic, with two distinct pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is the more acidic proton, while the phenolic proton is significantly less acidic.
Causality Behind Experimental Choices
Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and direct measurement of proton dissociation. The choice of a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary for compounds with low aqueous solubility. The procedure must be meticulously controlled for temperature and ionic strength, as both can influence pKa values.
Detailed Experimental Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve in a minimal amount of a suitable organic co-solvent (e.g., methanol). Dilute with deionized, degassed water to a final volume of 25-50 mL. The final co-solvent percentage should be as low as possible to minimize its effect on the apparent pKa.
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System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
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Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature. Purge the headspace with an inert gas like nitrogen or argon to prevent dissolution of CO₂, which can interfere with the titration of bases.
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Titrant Addition: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in precise, small increments using a calibrated automated titrator.
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Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the first and second derivative plots of the titration curve, corresponding to the pH at the half-equivalence points. For a diprotic acid, two inflection points will be observed.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: LogP Measurement
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, logP. It is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A high logP value, as predicted for this compound, suggests good membrane permeability but may also indicate poor aqueous solubility and higher potential for metabolic clearance.
Causality Behind Experimental Choices
The "shake-flask" method is the traditional and most reliable method for logP determination. It directly measures the partitioning of the compound between two immiscible phases, typically n-octanol and water, after they have reached equilibrium. The choice of n-octanol is a well-established surrogate for biological lipid membranes. It is crucial to use pre-saturated solvents to prevent volume changes during the experiment. The pH of the aqueous phase must be controlled to ensure the compound is in its neutral, un-ionized form, as the ionized species will have vastly different partitioning behavior.
Detailed Experimental Protocol: Shake-Flask Method
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Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH ~2, to ensure the carboxylic acid is fully protonated). Vigorously mix equal volumes of the n-octanol and buffer for several hours, then allow them to separate overnight to create pre-saturated phases.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration.
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Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow equilibrium to be reached. This should be confirmed by measuring the concentration at different time points until it remains constant.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.
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Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Visualization: LogP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Solubility is the thermodynamic equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. Understanding solubility across a range of pH values is crucial, especially for an ionizable molecule like this one.
Causality Behind Experimental Choices
The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility. It ensures that the solution is in equilibrium with the most stable solid form of the compound. Kinetic solubility methods, while higher-throughput, often measure the concentration before precipitation from a DMSO stock, which can lead to overestimated and less reliable values. For a definitive characterization, the thermodynamic approach is required.
Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility
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Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
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Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid throughout the experiment is essential.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 °C for biopharmaceutical relevance) for an extended period (typically 24-72 hours).
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Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the time points.
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Sample Processing: After equilibration, allow the vials to stand, then withdraw a sample of the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
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Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization (Expected)
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¹H NMR Spectroscopy:
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Aromatic Region (δ 6.8-8.2 ppm): A complex series of multiplets is expected for the seven aromatic protons on the two rings. The substitution patterns will lead to distinct splitting patterns (doublets, triplets, etc.).
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Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons.
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Acidic Protons (δ >10 ppm): The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets. Their chemical shifts will be highly dependent on solvent and concentration. These signals will be exchangeable with D₂O.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon will appear in the downfield region.
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Aromatic Carbons (δ ~110-160 ppm): A total of 12 signals for the aromatic carbons are expected. The carbons attached to oxygen (C-O) will be the most downfield in this region.
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Methoxy Carbon (δ ~55-60 ppm): The methyl carbon of the methoxy group will appear in the upfield region.
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FT-IR Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[5][6][7]
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O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.
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C-H Stretch (Aromatic/Alkyl): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
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C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1680-1710 cm⁻¹ for the conjugated carboxylic acid.[5][6]
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong bands in the 1210-1320 cm⁻¹ region, associated with the carboxylic acid and ether linkages.[5]
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Thermal Properties
Thermal analysis is essential for determining the stability and physical state of a compound. Differential Scanning Calorimetry (DSC) is used to measure melting point and other phase transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal decomposition.
Detailed Experimental Protocol: TGA/DSC Analysis
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or DSC pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
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Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen at 20-50 mL/min). The inert atmosphere is critical to prevent oxidative degradation, ensuring that measured events correspond to thermal transitions and decomposition, not combustion.
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Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).
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Data Acquisition: The instruments will record the heat flow (DSC) and weight percentage (TGA) as a function of temperature.
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Data Analysis:
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DSC Thermogram: The melting point (Tm) is identified as the peak of the endothermic event. The area under this peak corresponds to the enthalpy of fusion.
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TGA Thermogram: The onset of decomposition (Td) is determined from the initial significant weight loss. Temperatures for 5% and 10% weight loss are also reported as standard stability indicators.
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Visualization: Thermal Analysis Workflow
Caption: General workflow for thermal analysis using TGA and DSC.
Synthesis Overview
The construction of the biphenyl core is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. A plausible retrosynthetic analysis suggests disconnecting the central biphenyl bond.
Proposed Synthetic Route (Suzuki Coupling): A suitable approach would involve the coupling of a boronic acid (or ester) derivative of one ring with a halide (bromide or iodide) derivative of the other ring. For example:
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Reactant A: 3-Bromo-4-hydroxy-5-methoxybenzoic acid (or its corresponding ester for protecting the acid).
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Reactant B: Phenylboronic acid.
These two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., dioxane/water) to form the target molecule.
References
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DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available from: [Link]
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